molecular formula C13H23Cl2N3O3S B13491864 4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride

4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride

Cat. No.: B13491864
M. Wt: 372.3 g/mol
InChI Key: LWTSIEFZIAITAJ-UHFFFAOYSA-N
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Description

4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. This compound is known for its potential pharmacological properties and is often studied for its applications in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride typically involves the reaction of 4-methoxybenzenesulfonyl chloride with 1-(2-aminoethyl)piperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified and converted to its dihydrochloride salt form .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization, filtration, and drying are employed to obtain the final product in its dihydrochloride form .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride involves its interaction with specific molecular targets. It is known to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases where cholinergic deficits are observed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methoxy-N-[2-(piperazin-1-yl)ethyl]benzene-1-sulfonamide dihydrochloride is unique due to its specific substitution pattern on the benzene ring and the presence of the piperazine moiety. This structural uniqueness contributes to its distinct pharmacological profile and potential therapeutic applications .

Properties

Molecular Formula

C13H23Cl2N3O3S

Molecular Weight

372.3 g/mol

IUPAC Name

4-methoxy-N-(2-piperazin-1-ylethyl)benzenesulfonamide;dihydrochloride

InChI

InChI=1S/C13H21N3O3S.2ClH/c1-19-12-2-4-13(5-3-12)20(17,18)15-8-11-16-9-6-14-7-10-16;;/h2-5,14-15H,6-11H2,1H3;2*1H

InChI Key

LWTSIEFZIAITAJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCCN2CCNCC2.Cl.Cl

Origin of Product

United States

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